Cas no 197961-37-8 ([1,1'-Biphenyl]-2-amine, 4,4'-dibromo-)
197961-37-8 structure
Product Name:[1,1'-Biphenyl]-2-amine, 4,4'-dibromo-
CAS-nummer:197961-37-8
MF:C12H9Br2N
MW:327.014561414719
CID:1388965
PubChem ID:4559420
Update Time:2025-04-20
[1,1'-Biphenyl]-2-amine, 4,4'-dibromo- Chemische en fysische eigenschappen
Naam en identificatie
-
- [1,1'-Biphenyl]-2-amine, 4,4'-dibromo-
- [1,1’-Biphenyl]-2-amine, 4,4’-dibromo-
- HLTBLXGLNPWUII-UHFFFAOYSA-N
- 5-bromo-2-(4-bromophenyl)aniline
- 4,4'-Dibromo-[1,1'-biphenyl]-2-amine
- 4,4'-dibromo[1,1'-biphenyl]-2-ylamine
- AKOS024339095
- 197961-37-8
- SCHEMBL5899210
- 4,4'-Dibromo-2-amino-1,1'-biphenyl
-
- Inchi: 1S/C12H9Br2N/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7H,15H2
- InChI-sleutel: HLTBLXGLNPWUII-UHFFFAOYSA-N
- LACHT: BrC1C=CC(=C(C=1)N)C1C=CC(=CC=1)Br
Berekende eigenschappen
- Exacte massa: 324.91017
- Monoisotopische massa: 324.91
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 1
- Complexiteit: 202
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 26A^2
- XLogP3: 4.2
Experimentele eigenschappen
- PSA: 26.02
[1,1'-Biphenyl]-2-amine, 4,4'-dibromo- Gerelateerde literatuur
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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